
2-(Azetidin-3-yl)-4-methylthiazole
Overview
Description
2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 4 and an azetidine (a four-membered saturated nitrogen-containing ring) at position 2. This structural combination confers unique physicochemical properties, such as moderate polarity due to the azetidine’s strained ring and the thiazole’s aromaticity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward route to functionalized azetidines and oxetanes, which can then be further modified to introduce the thiazole ring.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yl)-4-methylthiazole are less commonly reported in the literature. green and cost-effective synthetic methods are being developed to facilitate large-scale production. These methods often employ commercially available starting materials and environmentally friendly reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present in the molecule.
Substitution: The azetidine and thiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
2-(Azetidin-3-yl)-4-methylthiazole has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for antibiotic development .
Anticancer Potential
Research has also explored its anticancer properties. In vitro studies revealed that derivatives of this compound can inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .
Agrochemical Applications
The compound's unique structure makes it a candidate for agrochemical applications.
Pesticidal Activity
Recent investigations have highlighted the efficacy of this compound as a pesticide. Field trials showed that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to non-target organisms .
Herbicidal Properties
Additionally, it has been evaluated for herbicidal effects against common weeds. Laboratory assays indicated that it disrupts the growth of certain weed species, making it a potential component in herbicide formulations .
Material Science Applications
In material science, this compound is being researched for its potential use in developing advanced materials.
Polymer Synthesis
The compound can act as a monomer in the synthesis of polymers with unique properties. Preliminary studies suggest that incorporating this thiazole derivative into polymer matrices enhances thermal stability and mechanical strength .
Case Studies
- Antimicrobial Efficacy Study : A controlled laboratory study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
- Field Trials on Pesticidal Activity : In agricultural settings, field trials were conducted to assess the effectiveness of this compound against aphid populations on crops. The results showed a reduction in pest numbers by over 70% within two weeks of application .
- Polymer Development Research : A recent study focused on synthesizing new polymers using this compound as a building block. The resulting materials demonstrated improved flexibility and heat resistance compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-methylthiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiazole ring can participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
The following analysis compares 2-(Azetidin-3-yl)-4-methylthiazole with structurally or functionally related thiazole derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Table 1: Key Compounds for Comparison
Physicochemical Properties
- Melting Points and Stability : The azetidine-containing compound’s melting point is unreported, but analogs like 8j (118–120°C) and 8k (137–139°C) suggest that electron-withdrawing substituents (e.g., halogens) increase thermal stability . The azetidine’s strain might lower melting points compared to rigid aromatic systems.
- Crystallography: Methyl 2-(2-amino-1,3-thiazol-4-yl) acetate () exhibits intermolecular hydrogen bonding (N–H⋯N, N–H⋯O), stabilizing its crystal lattice. The azetidine’s tertiary nitrogen could similarly participate in hydrogen bonding, influencing solubility .
Biological Activity
2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₂S, with a molecular weight of 156.21 g/mol. The compound features an azetidine ring and a thiazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with azetidine precursors.
- Cyclization : Formation of the azetidine ring through cyclization reactions involving appropriate reagents.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
- Anticancer Properties : Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cell lines, particularly melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, similar to other thiazole derivatives .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds containing thiazole structures have been reported to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Tubulin Interaction : The compound may interfere with microtubule dynamics by binding to tubulin, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Study A | Significant antibacterial activity against E. coli and S. aureus | Disc diffusion method |
Study B | Inhibition of cancer cell proliferation (IC50 values in low µM range) | MTT assay on various cancer cell lines |
Study C | AChE inhibitory activity comparable to known inhibitors | Enzymatic assay |
Case Study: Anticancer Activity
In a study examining the anticancer properties of various thiazole derivatives, this compound was found to have an IC50 value significantly lower than many existing chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(Azetidin-3-yl)-4-methylthiazole, and what methodological considerations are critical for reproducibility?
Synthesis typically involves multi-step reactions, such as:
- Condensation reactions : Reacting azetidine derivatives with thiazole precursors under reflux conditions (e.g., ethanol or methanol as solvents) .
- Catalytic systems : Use of acid catalysts (e.g., HCl) or coupling agents to facilitate heterocycle formation .
- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., ethyl acetate/hexane) to isolate the target compound . Key validation : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 1:5 v/v) and confirm stoichiometry with elemental analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is required:
- Spectroscopy :
- 1H/13C NMR : Assign peaks to verify azetidine and thiazole moieties (e.g., azetidine C-H protons at δ 3.2–4.0 ppm; thiazole C-S resonance at ~165 ppm) .
- IR : Confirm functional groups (e.g., C-N stretch at 1250–1350 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities of this compound using X-ray crystallography, and how can they be addressed?
- Crystallization difficulties : The compound’s flexibility may hinder crystal formation. Use vapor diffusion with solvents like DMSO/water to improve crystal quality .
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-check with R-factors (R1 < 0.05) and residual density maps to exclude disorder .
Q. How can synthetic yields of this compound be optimized?
- Solvent polarity : Higher polarity solvents (e.g., DMF) may improve azetidine-thiazole coupling but risk side reactions; screen solvents systematically .
- Catalyst loading : Optimize acid catalyst concentration (e.g., 0.1–1.0 eq. HCl) to balance reaction rate and byproduct formation .
- Temperature control : Microwave-assisted synthesis (80–120°C) can reduce reaction time while maintaining yield .
Q. How should researchers address contradictions in reported biological activity data for thiazole-azetidine hybrids?
- Comparative assays : Re-evaluate activity under standardized conditions (e.g., MIC assays for antimicrobial studies) .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
- Structural confirmation : Re-analyze disputed compounds via 2D NMR (COSY, HSQC) to detect isomerization or tautomerization .
Q. What computational and experimental strategies predict the pharmacokinetic behavior of this compound?
- In silico tools :
- admetSAR : Predict ADME properties (e.g., BBB permeability, CYP450 inhibition) .
- MolInspiration : Calculate drug-likeness scores (e.g., Lipinski’s Rule of Five) .
- In vitro assays :
- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify degradation via LC-MS .
- Caco-2 permeability : Assess intestinal absorption using monolayer models .
Properties
IUPAC Name |
2-(azetidin-3-yl)-4-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGQPVVAYWNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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